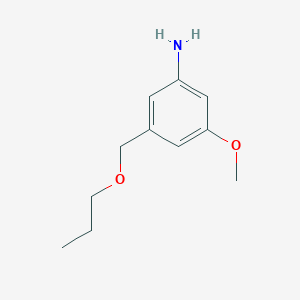![molecular formula C14H19ClO B13202746 ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C14H19ClO It is a chlorinated derivative of benzene, featuring a chloromethyl group attached to a hexenyl chain, which is further connected to a benzene ring through an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)hex-5-en-1-ol.
Etherification: The alcohol group of 3-(chloromethyl)hex-5-en-1-ol is reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) to form the ether linkage.
Purification: The product is then purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hexenyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the hexenyl chain can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hex-5-en-1-ol, hex-5-enal, or hex-5-enoic acid.
Reduction: Formation of 3-(chloromethyl)hexyl derivatives.
Applications De Recherche Scientifique
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The hexenyl chain and benzene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.
Hex-5-en-1-ol: Similar in having a hexenyl chain with a terminal alcohol group.
Chloromethylbenzene: Similar in having a chloromethyl group directly attached to a benzene ring.
Uniqueness
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene is unique due to its combination of a chloromethyl group, a hexenyl chain, and a benzene ring connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H19ClO |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
3-(chloromethyl)hex-5-enoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h2-5,7-8,13H,1,6,9-12H2 |
Clé InChI |
NLJMWDAXPZUAEC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCOCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


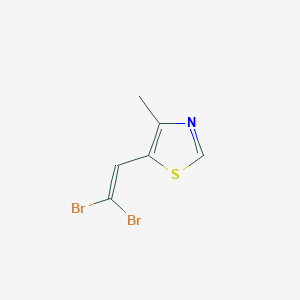


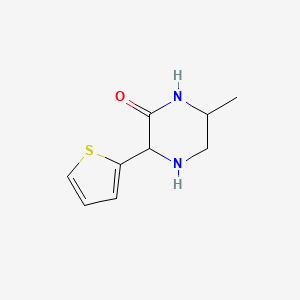

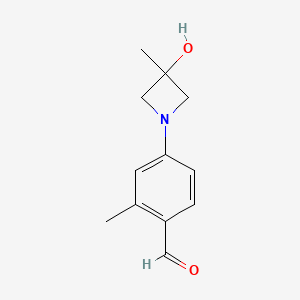

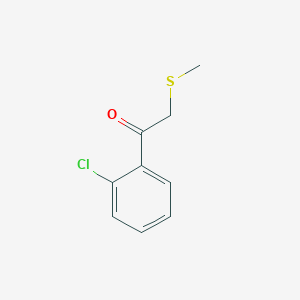
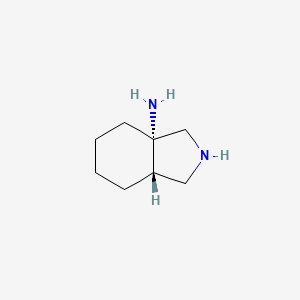
![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
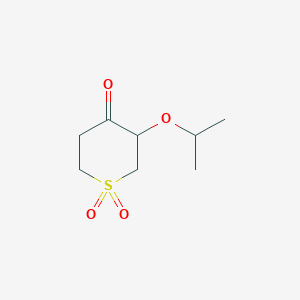
![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
